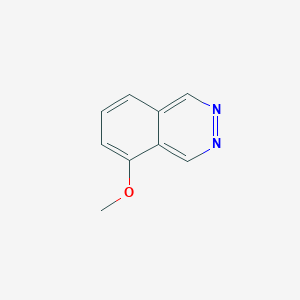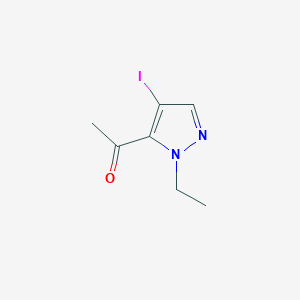
3-(1-Benzyl-5-oxopyrrolidin-2-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Bencil-5-oxopirrolidin-2-il)propanonitrilo es un compuesto orgánico con la fórmula molecular C14H16N2O. Es un derivado de la pirrolidina, un heterociclo de cinco miembros que contiene nitrógeno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(1-Bencil-5-oxopirrolidin-2-il)propanonitrilo típicamente implica la reacción de bencilamina con un precursor de nitrilo adecuado bajo condiciones controladas. Un método común implica el uso de una cantidad catalítica de una base, como el hidruro de sodio, en un solvente aprótico como la dimetilformamida. La reacción se lleva a cabo a temperaturas elevadas para facilitar la formación del producto deseado.
Métodos de Producción Industrial
La producción industrial de 3-(1-Bencil-5-oxopirrolidin-2-il)propanonitrilo puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación, como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(1-Bencil-5-oxopirrolidin-2-il)propanonitrilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los correspondientes derivados oxo.
Reducción: Las reacciones de reducción pueden convertir el grupo nitrilo en una amina.
Sustitución: El grupo bencilo puede sustituirse por otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el gas hidrógeno en presencia de un catalizador de paladio se utilizan comúnmente.
Sustitución: Las reacciones de sustitución a menudo requieren el uso de bases o ácidos fuertes, dependiendo del grupo funcional deseado.
Productos Mayores
Los principales productos formados a partir de estas reacciones incluyen varios derivados del compuesto original, como aminas, compuestos oxo y derivados de bencilo sustituidos.
Aplicaciones Científicas De Investigación
3-(1-Bencil-5-oxopirrolidin-2-il)propanonitrilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto puede utilizarse en el estudio de las interacciones enzimáticas y como un posible inhibidor en ensayos bioquímicos.
Medicina: Se está investigando su posible uso como agente farmacéutico, particularmente en el desarrollo de fármacos dirigidos a trastornos neurológicos.
Industria: Puede utilizarse en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 3-(1-Bencil-5-oxopirrolidin-2-il)propanonitrilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede actuar como un inhibidor o modulador, afectando la actividad de estos objetivos y, por lo tanto, influyendo en varias vías bioquímicas. Se requieren estudios detallados para dilucidar los mecanismos moleculares exactos y las vías involucradas.
Comparación Con Compuestos Similares
Compuestos Similares
- Bencil 3-(5-oxopirrolidin-2-il)propanoato
- 2-(1-Benzofuran-2-il)pirrolidina clorhidrato
- Ácido 3-(2-(3-Metoxí-3-oxopropil)-5-oxopirrolidin-2-il)propanoico
Unicidad
3-(1-Bencil-5-oxopirrolidin-2-il)propanonitrilo es único debido a sus características estructurales específicas, como la presencia de un grupo nitrilo y un anillo de pirrolidina sustituido con bencilo. Estas características confieren una reactividad química distinta y una actividad biológica potencial, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo en diversos campos.
Propiedades
Fórmula molecular |
C14H16N2O |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
3-(1-benzyl-5-oxopyrrolidin-2-yl)propanenitrile |
InChI |
InChI=1S/C14H16N2O/c15-10-4-7-13-8-9-14(17)16(13)11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-9,11H2 |
Clave InChI |
XVRYIQUSKDGFBZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1CCC#N)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11795285.png)


![4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methoxyethyl)pyrimidine](/img/structure/B11795297.png)

![8-chloro-2,6,7,12-tetrazatricyclo[7.5.0.03,7]tetradeca-1,3,5,8-tetraene;dihydrochloride](/img/structure/B11795322.png)





![Methyl 3-bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B11795350.png)
